![molecular formula C24H17ClN2O2S B2937528 3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-42-7](/img/structure/B2937528.png)
3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzyl group (a benzene ring attached to a methylene group), a chloro-methylphenyl group (a benzene ring with a chlorine atom and a methyl group), and a large ring structure that includes sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of sulfur and nitrogen atoms within the ring structure suggests that it might be a type of heterocyclic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Metal-induced Synthesis
One study discusses metal-induced synthesis involving nickel(II) perchlorate to create novel heterotricyclic systems. This research illustrates the potential for using metal ions to facilitate the formation of complex cyclic structures, which could be applicable to synthesizing compounds similar to the one specified, by promoting intramolecular carbon–carbon bond formation (Tandon & Lucas, 2008).
Supramolecular Structures
Another study examines the supramolecular structures of dioxane-dione derivatives, focusing on the formation of dimers and tetramers through hydrogen bonding. This research highlights the significance of weak intermolecular forces in dictating the structure and properties of complex organic molecules, which could be relevant for understanding how similar compounds might interact in various contexts (Low et al., 2002).
Hantzsch Synthesis Adaptations
Research on the adaptation of the Hantzsch synthesis for creating oxygen-bridged heterocycles provides insight into methods for constructing complex cyclic structures, potentially applicable to the synthesis or modification of the compound . This approach underscores the versatility of classical synthesis techniques when applied to novel substrates (Svetlik, Tureček, & Hanuš, 1988).
Macrocyclic and Crown Ethers
The study on macrocycles, including crown ethers, reveals how large cyclic molecules can be engineered to include functional groups that might influence the behavior and reactivity of the molecule. This could offer a pathway for the design and synthesis of complex molecules with specific properties, relevant to the compound of interest (Akabori & Tsuchiya, 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-3-(5-chloro-2-methylphenyl)-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN2O2S/c1-15-11-12-17(25)13-19(15)27-23(28)22-21(18-9-5-6-10-20(18)30-22)26(24(27)29)14-16-7-3-2-4-8-16/h2-13,22H,14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDNZAQDHWFJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4)C5=CC=CC=C5S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN2O2S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
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